![molecular formula C15H23NO3S B7530856 N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide is a chemical compound that belongs to the class of cyclohexylamines. It is commonly known as Methoxetamine or MXE. The compound was first synthesized in 2010 by a team of researchers at Pfizer. Since then, it has gained popularity among the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in a decrease in the activity of glutamate, which is a neurotransmitter that is involved in various functions, including learning, memory, and pain perception.
Biochemical and Physiological Effects:
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter that is involved in the reward pathway in the brain. Additionally, it has been shown to increase the release of serotonin, which is a neurotransmitter that is involved in various functions, including mood regulation and sleep.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide in lab experiments is its potential to produce results that are similar to those produced by other NMDA receptor antagonists, such as ketamine. Additionally, it has been shown to have a longer duration of action compared to other NMDA receptor antagonists. However, one of the limitations of using N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide in lab experiments is its potential for abuse, which may limit its use in certain research settings.
Future Directions
There are several future directions for research involving N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide. One direction is to study its potential use in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, research is needed to develop safer and more effective NMDA receptor antagonists that can be used in various research settings.
Synthesis Methods
The synthesis of N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide involves several steps. The first step is the reaction between 3-methoxyphenylacetonitrile and cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. The second step involves the reaction of the formed alcohol with paraformaldehyde and hydrogen chloride to form N-(3-methoxyphenyl)-N-cyclohexylformamide. The final step involves the reaction of the formed formamide with methanesulfonyl chloride to form N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide.
Scientific Research Applications
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, it has been studied for its potential use in the treatment of drug addiction.
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-14-8-6-13(7-9-14)15(10-4-3-5-11-15)12-16-20(2,17)18/h6-9,16H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNLBAVVQHWAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

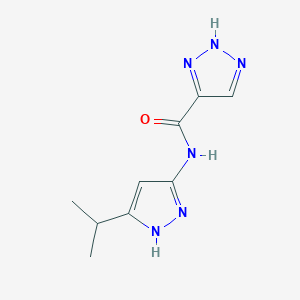

![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
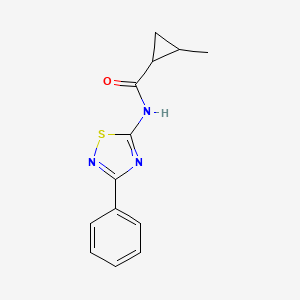

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
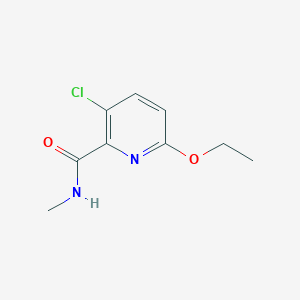
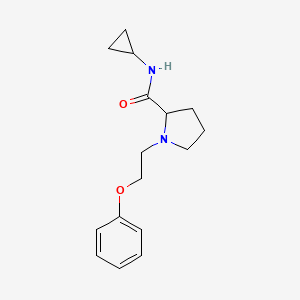
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
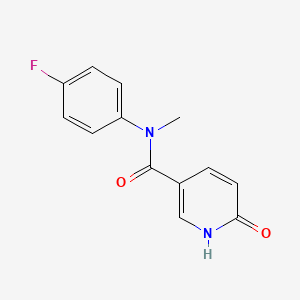
![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)